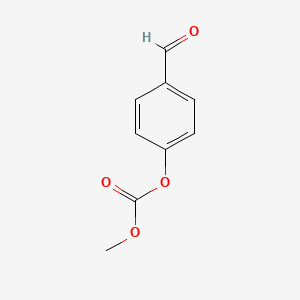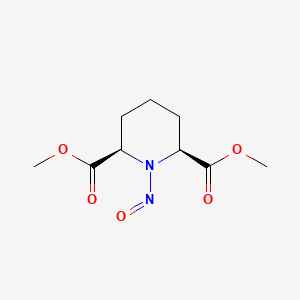
dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H15NO4 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of nitroso and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions of the piperidine ring using methylation reactions.
Nitrosation: The nitroso group is introduced through nitrosation reactions, typically using nitrous acid or other nitrosating agents.
Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cis-2,6-Dimethylmorpholine: A similar compound with a morpholine ring instead of a piperidine ring.
(2R,6S)-1,2,6-Trimethylpiperazine: Another related compound with a piperazine ring.
Uniqueness
Dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
22910-15-2 |
|---|---|
Molekularformel |
C9H14N2O5 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
dimethyl (2R,6S)-1-nitrosopiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H14N2O5/c1-15-8(12)6-4-3-5-7(9(13)16-2)11(6)10-14/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI-Schlüssel |
RGVQTLZCZAVILP-KNVOCYPGSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CCC[C@H](N1N=O)C(=O)OC |
Kanonische SMILES |
COC(=O)C1CCCC(N1N=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


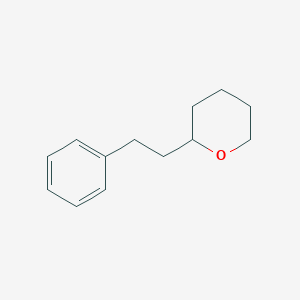
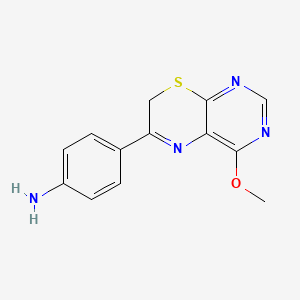
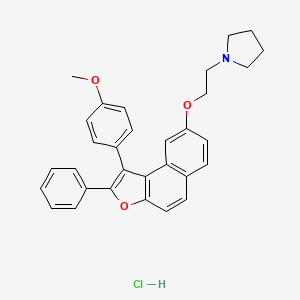





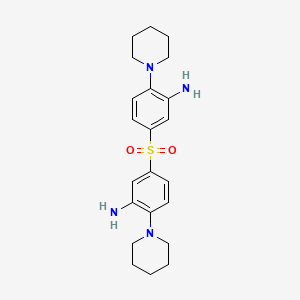
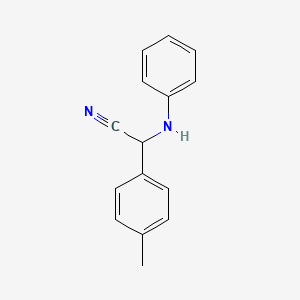
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
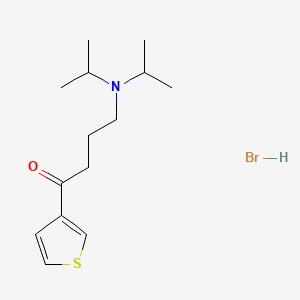
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)
